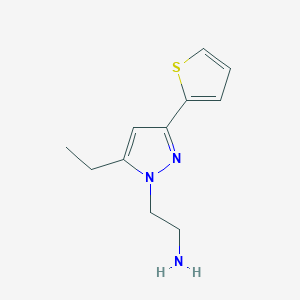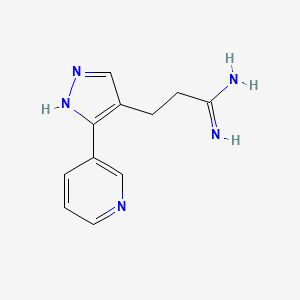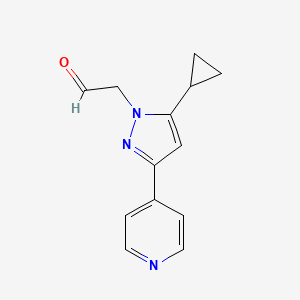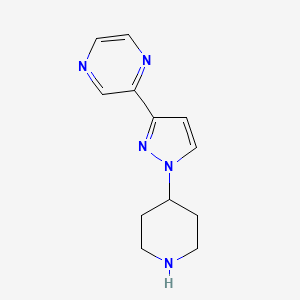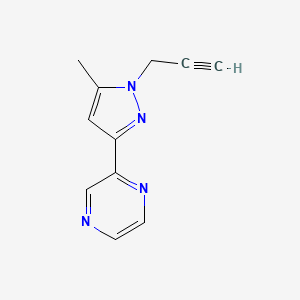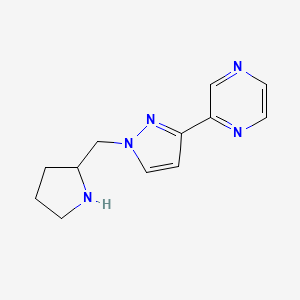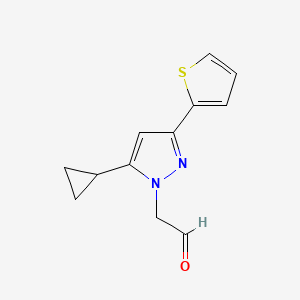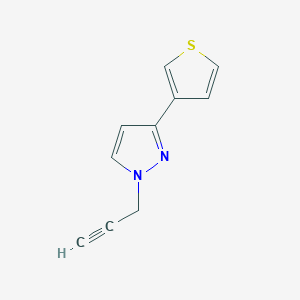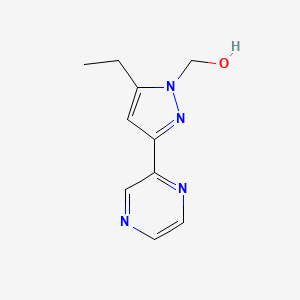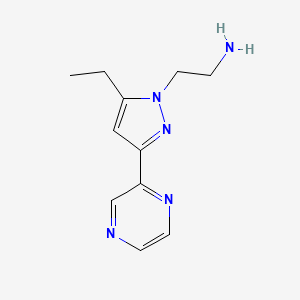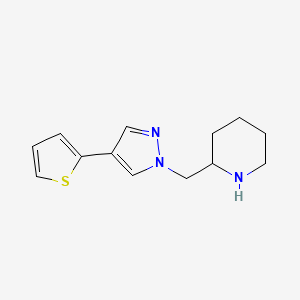
2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
Synthesis Analysis
The synthesis of this compound likely involves several steps, including heterocyclization reactions. Researchers have explored various synthetic methods for thiophene derivatives, such as Gewald , Paal–Knorr , Fiesselmann , and Hinsberg reactions . These methods allow the construction of the thiophene ring system, which is crucial for obtaining the desired compound.
Scientific Research Applications
Cancer Research
Compounds containing the thiophene and piperidine structures, similar to 2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine, have been studied for their potential in cancer treatment. For instance, thiophene containing 1,3-diarylpyrazole derivatives demonstrated significant anticancer activity against various human cancer cell lines, with specific compounds showing high growth inhibitory effects on Raji and HL60 cancer cells (Inceler, Yılmaz, & Baytas, 2013). This suggests the potential of structurally similar compounds in cancer therapeutics.
Neurodegenerative Disease Treatment
Pyrazoline derivatives, including those with piperidine moieties, have shown significant applications in treating neurodegenerative disorders. New pyrazoline derivatives were synthesized and evaluated for their anticholinesterase effects, with some compounds proving effective against acetylcholinesterase and butyrylcholinesterase, indicating potential for treating diseases like Alzheimer's (Altıntop, 2020).
Anti-inflammatory Applications
The synthesis and development of compounds containing the pyrazole and piperidine structures have shown promise in treating inflammation. For instance, synthesized compounds were assessed for their ability to regulate inflammation, with some demonstrating excellent binding affinity and COX-2 inhibition, suggesting potential as anti-inflammatory drugs (Bilavendran, Manikandan, Thangarasu, & Sivakumar, 2019).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for antimicrobial activity. For example, a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones exhibited good in vitro antibacterial activity against Gram-positive bacteria and excellent antifungal activity (Prakash, Aneja, Lohan, et al., 2011). This indicates the antimicrobial potential of related compounds.
Antitumor Agents
The structure of pyrazole combined with thiophene and piperidine has been implicated in potential antitumor applications. New compounds were synthesized and showed promising anti-tumor activities against hepatocellular carcinoma cell lines, indicating their potential use as antitumor agents (Gomha, Edrees, & Altalbawy, 2016).
Future Directions
properties
IUPAC Name |
2-[(4-thiophen-2-ylpyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-6-14-12(4-1)10-16-9-11(8-15-16)13-5-3-7-17-13/h3,5,7-9,12,14H,1-2,4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZQGIUXONBEGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=C(C=N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



